molecular formula C19H16N2O6S B3536285 methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B3536285
M. Wt: 400.4 g/mol
InChI Key: FSJABIANHGHFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by the introduction of the isoindole moiety through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both isoindole and thiophene moieties. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C18H18N2O5SC_{18}H_{18}N_2O_5S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural components include:

  • Isoindole moiety : Known for various biological activities.
  • Thienyl group : Often associated with antimicrobial properties.

Antiviral Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant antiviral properties. For instance, certain derivatives have been shown to inhibit HIV-1 replication effectively by targeting the viral transcriptional process without affecting cellular transcription. In vitro studies demonstrated that compounds with similar structures to this compound had half-maximal inhibitory concentrations (IC50) as low as 0.17 µM against HIV-1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thienyl-containing compounds can exhibit broad-spectrum antimicrobial activity. A study reported that certain derivatives showed effective inhibition against various bacterial strains, suggesting that the methylthio group may play a crucial role in enhancing these effects .

Cytotoxicity and Selectivity

In examining the cytotoxic effects of the compound, it was found that while it exhibits potent antiviral activity, it does not significantly compromise cell viability. For instance, selectivity indices (SIs) calculated from cytotoxicity (CC50) and antiviral potency (EC50) suggest a favorable therapeutic window for related compounds .

The proposed mechanism of action for this compound involves interference with viral transcription processes. This is achieved by inhibiting the ejection of histone H3, which is essential for facilitating viral transcription on the long-terminal repeat (LTR) promoter .

Study 1: HIV Inhibition

A notable study focused on the compound's ability to inhibit HIV replication in T cell lines. The results indicated that modifications to the isoindole structure could enhance antiviral potency while maintaining low cytotoxicity levels. The lead compound from this study demonstrated an IC50 of 4 µM against HIV replication .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related thienyl compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at lower concentrations compared to standard antibiotics, indicating potential as an alternative therapeutic agent .

Data Summary

Activity IC50/EC50 CC50 Selectivity Index (SI)
Antiviral (HIV)0.17 µM63.20 µM371.76
Antimicrobial (S.aureus)Not specifiedNot specifiedNot specified

Properties

IUPAC Name

methyl 5-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-9-14(19(26)27-3)16(28-15(9)10(2)22)20-13(23)8-21-17(24)11-6-4-5-7-12(11)18(21)25/h4-7H,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJABIANHGHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
Reactant of Route 5
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

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